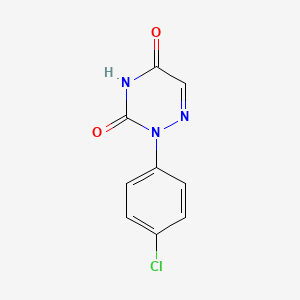

2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-9(15)12-8(14)5-11-13/h1-5H,(H,12,14,15) |

InChI Key |

LFPCOKWFNVKUNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NC(=O)C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired triazine-dione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 4-chlorophenyl moiety undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : Replacement of the chlorine atom with amino groups occurs when treated with primary or secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

-

Reaction with thiols : Thiolate ions displace chlorine to form aryl thioethers, as demonstrated in reactions with thiourea derivatives .

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | DMF, 90°C, 6 hrs | 2-(4-Phenylamino)-triazine-dione | 72 | |

| Sodium thiocyanate | Ethanol, reflux, 4 hrs | 2-(4-Thiocyanato)-triazine-dione | 65 |

Condensation Reactions at Carbonyl Sites

The carbonyl groups at positions 3 and 5 participate in condensation with nucleophiles:

-

Hydrazine derivatives : React with hydrazine hydrate in ethanol to form hydrazones, which further cyclize into pyrazolo-triazine hybrids under reflux conditions .

-

Aryl hydrazines : Form Schiff base intermediates that undergo intramolecular cyclization to yield fused heterocycles (e.g., pyrazolo[4,3-e] triazines) .

Table 2: Condensation Products

Cyclization Reactions

The compound serves as a precursor for synthesizing complex heterocycles:

-

With CS₂/KOH : Forms thiosemicarbazide derivatives, which cyclize into 1,2,4-triazol-3-thiones under acidic conditions .

-

Triethyl orthoformate : Facilitates cyclocondensation to produce fused triazinone systems (e.g., 1,2,4-triazolo[3,4-b] thiadiazines) .

Mechanistic Insight

Cyclization proceeds via nucleophilic attack at the triazine carbonyl, followed by dehydration. For example, reaction with thiosemicarbazide in acetic acid yields 2,3-dimethyl-1-phenyl-4,5,5,6-tetrahydro-5-thioxo-pyrazolo-triazine (Scheme 17 in ).

Fluoroacylation and Trifluoroacetyl Derivatives

-

Trifluoroacetic acid : Reacts with amino derivatives of the parent compound to form N-trifluoroacetyl intermediates, which cyclize into fluorinated pyrazolo-triazines .

-

4-Fluorobenzoyl chloride : Introduces fluorinated aryl groups via aroylation, enhancing bioactivity in pharmacological screens .

Figure 1: Dominant Reaction Pathways

-

Substitution : Chlorine replaced by S/Se/N nucleophiles.

-

Condensation : Carbonyl groups form hydrazones or Schiff bases.

-

Cyclization : Intramolecular ring closure to fused heterocycles.

Industrial and Pharmacological Relevance

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione. It has been evaluated for its cytotoxic effects against several cancer cell lines. The National Cancer Institute (NCI) has conducted assays that demonstrate its ability to inhibit cell growth effectively. For instance, the compound exhibited a mean growth inhibition (GI50) of approximately 15.72 µM against human tumor cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it possesses bactericidal and fungicidal effects against various pathogens. The minimum inhibitory concentration (MIC) values suggest that it can be effective in treating infections caused by resistant strains of bacteria and fungi .

Agrochemical Applications

In the field of agriculture, this compound is being explored for its potential as a pesticide or herbicide. Its chemical structure allows it to interact with biological systems in plants and pests, potentially leading to the development of new agrochemical products that are both effective and environmentally friendly.

Case Study 1: Anticancer Research

A study published in MDPI reported the synthesis and evaluation of derivatives of this compound for their anticancer activity. The synthesized compounds were tested against a panel of cancer cell lines and showed significant inhibition rates compared to control groups. The research utilized both in vitro assays and molecular docking studies to elucidate the mechanisms behind their anticancer effects .

Case Study 2: Antimicrobial Studies

In another study focused on antimicrobial activity, researchers synthesized various derivatives of triazine compounds and assessed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited enhanced antimicrobial properties compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be contextualized by comparing it to structurally related triazine derivatives. Below is a detailed analysis of key analogs:

Structural and Functional Analogues

Key Comparative Insights

Bioactivity Profile: The anticoccidial activity of 2-[3,5-dichloro-4-(4-chlorobenzyl)phenyl]-1,2,4-triazine-3,5-dione (CAS 133648-80-3) highlights the importance of halogenated aryl groups in veterinary therapeutics . In contrast, the simpler 6-azauracil (unsubstituted triazine) shows broad-spectrum antitumor activity, suggesting that bulky substituents may narrow therapeutic scope but improve target specificity .

However, the sulfonyl-substituted analog (CAS 38561-01-2) may exhibit improved solubility due to the polar sulfonyl group . Molecular Weight: Larger derivatives (e.g., CAS 133648-80-3, MW 382.63) may face challenges in bioavailability, whereas smaller analogs like 6-azauracil (MW 113.07) are more likely to comply with Lipinski’s rule for drug-likeness .

Synthetic Utility :

- The hydrazinyl derivative (C₃H₄N₄O₂) serves as a versatile intermediate for synthesizing hydrazone-linked prodrugs or metal complexes, leveraging its reactive hydrazine group .

Biological Activity

2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique triazine structure, which is known to impart various pharmacological properties. This article explores the biological activity of this compound through a detailed examination of research findings, including synthesis methods, biological assays, and case studies.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 382.63 g/mol

- CAS Number : 133648-80-3

Structure

The compound features a triazine ring with a chlorophenyl substituent, which contributes to its biological activity. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Enterobacter aerogenes . The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies demonstrated that this compound can suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (a model for triple-negative breast cancer) and HCC1806. The compound was found to induce apoptosis and inhibit cell migration through mechanisms involving the degradation of eEF2K protein .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the triazine core can enhance biological activity. For example, specific substitutions on the phenyl ring have been correlated with increased potency against cancer cells. Compounds with additional functional groups were observed to exhibit improved binding affinities to target proteins involved in cancer progression .

In Vivo Studies

In vivo studies using xenograft models demonstrated that certain derivatives of this compound exhibited comparable tumor-suppressive effects to established chemotherapeutics like paclitaxel. Importantly, these derivatives showed minimal toxicity to normal tissues .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the desired triazine structure. Optimization of these synthetic routes has been crucial in enhancing yield and purity for biological testing .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 2-(4-Chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions of chlorophenyl precursors with urea derivatives under acidic or basic conditions. Purity optimization requires chromatographic separation (e.g., HPLC) and recrystallization using solvents like ethanol or acetone. For structurally analogous triazine derivatives (e.g., PTAD), Sigma-Aldrich protocols recommend monitoring reaction intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios to minimize byproducts . Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal conditions for yield and purity by integrating quantum chemical calculations with experimental validation .

Advanced: How can Design of Experiments (DoE) principles be applied to optimize reaction parameters for this compound?

Methodological Answer:

Employ a factorial design to systematically vary factors like temperature, pH, and catalyst concentration. For example:

| Factor | Low Level | High Level | Response Variable |

|---|---|---|---|

| Temperature (°C) | 60 | 90 | Yield (%) |

| Catalyst (mol%) | 0.5 | 2.0 | Purity (HPLC) |

Statistical analysis (e.g., ANOVA) identifies significant interactions, reducing trial-and-error approaches. Evidence from chemical engineering studies highlights that DoE reduces experimental runs by 30–50% while maintaining robustness, particularly in reactor design and separation processes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm regioselectivity of the triazine ring and chlorophenyl substitution patterns.

- FT-IR: Identify carbonyl (C=O) and triazine ring vibrations (C-N stretching at ~1350–1500 cm⁻¹).

- MS (ESI/Q-TOF): Validate molecular weight and fragmentation patterns.

Cross-referencing with databases like PubChem ensures alignment with known analogs (e.g., bromophenyl triazines) .

Advanced: How can computational modeling resolve contradictions in experimental reactivity data?

Methodological Answer:

Contradictions in reactivity (e.g., unexpected byproducts under varying conditions) can be addressed via multi-scale modeling :

Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.

Density Functional Theory (DFT): Calculate activation energies for competing mechanisms.

Machine Learning (ML): Train models on historical data to predict outliers.

ICReDD’s feedback loop integrates experimental data with computational predictions to refine hypotheses, reducing discrepancies between theoretical and observed results .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers at ≤25°C, away from moisture and ignition sources .

- PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous contact to prevent hydrolysis .

Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction simulations?

Methodological Answer:

AI algorithms in COMSOL enable real-time optimization of parameters such as:

- Mass transfer coefficients in heterogeneous reactions.

- Thermal gradients in exothermic processes.

For example, AI models trained on triazine synthesis datasets can autonomously adjust flow rates in microreactors to maximize yield, as demonstrated in smart laboratory prototypes .

Basic: What are the environmental implications of this compound’s degradation products?

Methodological Answer:

Conduct accelerated degradation studies under UV/ozone exposure to identify persistent intermediates. Use LC-MS/MS to quantify chlorinated byproducts, referencing EPA guidelines for aquatic toxicity thresholds .

Advanced: How can multi-technique validation address discrepancies in bioactivity assays?

Methodological Answer:

For conflicting bioactivity results (e.g., enzyme inhibition vs. cell viability):

Surface Plasmon Resonance (SPR): Validate binding affinities.

Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters.

CRISPR-Cas9 knockouts: Confirm target specificity.

Cross-disciplinary frameworks (e.g., ICReDD’s data circulation) ensure alignment between computational predictions and phenotypic assays .

Basic: How should researchers design dose-response studies for this compound?

Methodological Answer:

Use a logarithmic dilution series (e.g., 0.1–100 µM) with triplicate measurements. Include positive/negative controls (e.g., cisplatin for cytotoxicity). Statistical tools like GraphPad Prism analyze IC₅₀ values, while outlier detection methods (e.g., Grubbs’ test) ensure data integrity .

Advanced: What strategies integrate this compound into functional materials (e.g., OLEDs)?

Methodological Answer:

- Coordination Chemistry: Screen metal complexes (e.g., Pt(II)/Ir(III)) for luminescence using combinatorial libraries.

- DFT Screening: Predict HOMO/LUMO gaps for charge-transfer efficiency.

- Accelerated Aging Tests: Expose prototypes to thermal/UV stress to assess degradation pathways.

Evidence from triazine-based OLED materials shows bromophenyl derivatives achieve EQE >15%, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.